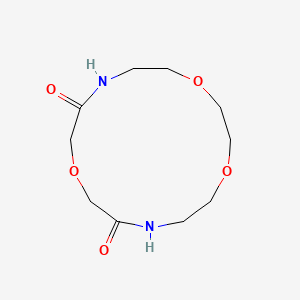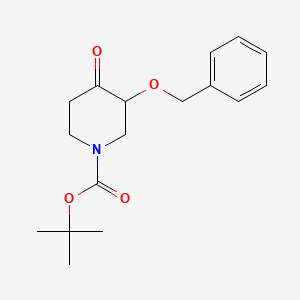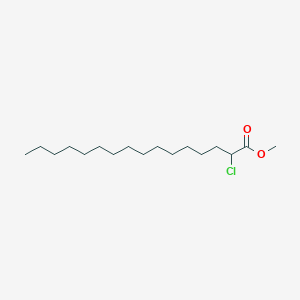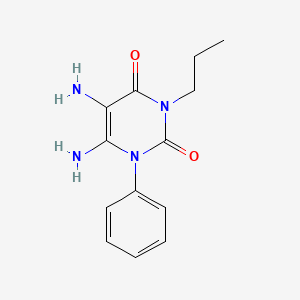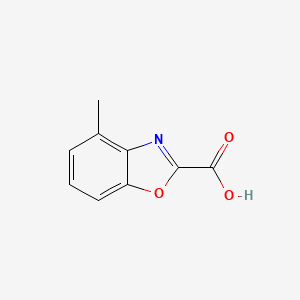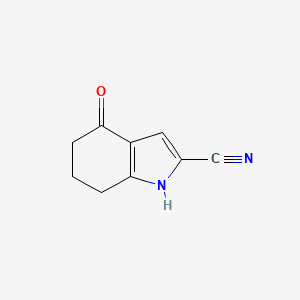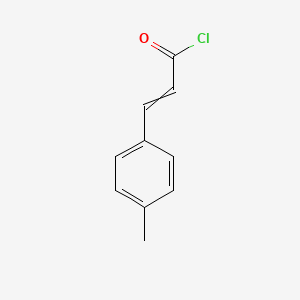
p-Methylcinnamoyl chloride
Vue d'ensemble
Description
p-Methylcinnamoyl chloride is an organic compound derived from p-Methylcinnamic acid. It is a member of the cinnamic acid family, which are aromatic compounds with a phenyl group attached to an acrylic acid moiety. The compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
p-Methylcinnamoyl chloride can be synthesized through the reaction of p-Methylcinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the p-Methylcinnamic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added slowly. The reaction mixture is then heated to promote the formation of the acid chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
p-Methylcinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form p-Methylcinnamic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions or with the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
p-Methylcinnamic Acid: Formed through hydrolysis.
p-Methylcinnamyl Alcohol: Formed through reduction.
Applications De Recherche Scientifique
p-Methylcinnamoyl chloride has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Utilized in the production of polymers and advanced materials due to its reactive nature.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of p-Methylcinnamoyl chloride involves its reactivity towards nucleophiles. The compound’s chloride group is a good leaving group, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives that can interact with biological targets or be used in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid Chloride: Similar structure but without the methyl group on the phenyl ring.
p-Hydroxycinnamic Acid Chloride: Contains a hydroxyl group instead of a methyl group on the phenyl ring.
p-Methoxycinnamic Acid Chloride: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
p-Methylcinnamoyl chloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in biological activity, solubility, and other chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H9ClO |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
3-(4-methylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3 |
Clé InChI |
ARGVABDJPRRAQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
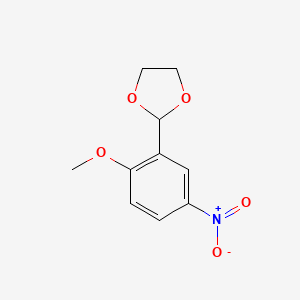
![1,6-Bis[2-(3,4-dimethoxybenzyl)pyrrol-1-yl]hexane](/img/structure/B8656150.png)

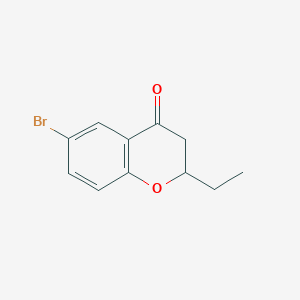
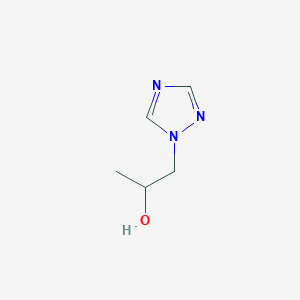
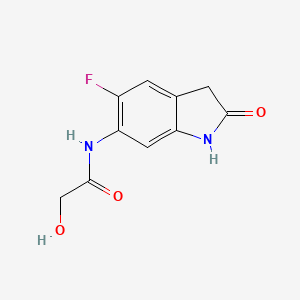
![(R)-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8656178.png)
